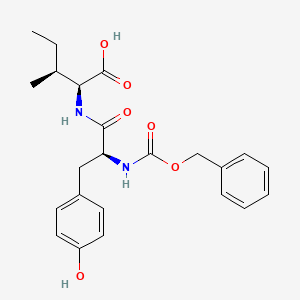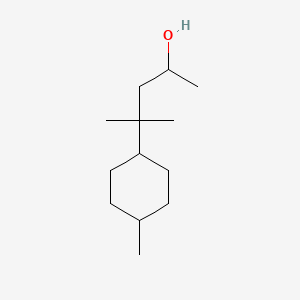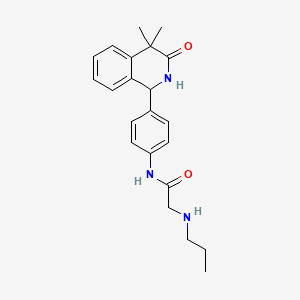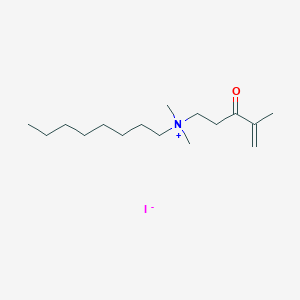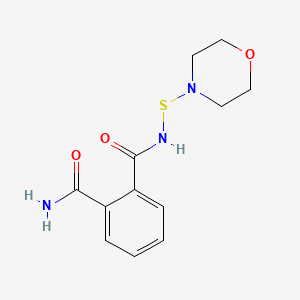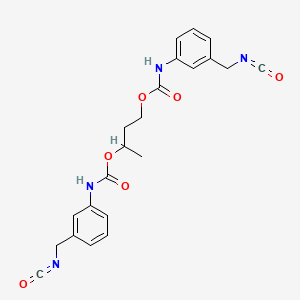
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various industrial applications, including as pesticides, pharmaceuticals, and polymers. This compound is characterized by the presence of an isocyanate group, which is highly reactive and can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. Common solvents used in the synthesis include dichloromethane and toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of isocyanates.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols and amines, to form urethanes and ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reactions with alcohols and amines typically occur under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carbamates and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Urethanes and ureas.
Applications De Recherche Scientifique
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is the basis for its use in various applications, including as a cross-linking agent in polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity.
Phenyl isocyanate: Another isocyanate with a different aromatic group.
Carbaryl: A carbamate pesticide with different functional groups.
Uniqueness
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is unique due to its specific structure, which combines an isocyanate group with a carbamate moiety
Propriétés
Numéro CAS |
65105-00-2 |
|---|---|
Formule moléculaire |
C22H22N4O6 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
3-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H22N4O6/c1-16(32-22(30)26-20-7-3-5-18(11-20)13-24-15-28)8-9-31-21(29)25-19-6-2-4-17(10-19)12-23-14-27/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,25,29)(H,26,30) |
Clé InChI |
MBABXWXSNOGEQB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
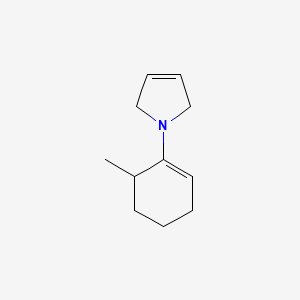


![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)

